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1. Study Rationale and Objectives Lansoprazole is a proton pump inhibitor (PPI) whose bioavailability is
compromised by degradation in the acidic stomach environment, which is why it is typically formulated in
enteric-coated granules [1]. Co-administration with sodium bicarbonate serves a dual purpose: it protects the
acid-labile drug and facilitates immediate release, leading to faster absorption and a more rapid onset of acid
suppression [1] [2]. This is particularly beneficial for patients with difficulty swallowing or those in critical
care requiring nasogastric administration. This protocol outlines a study design to compare the
pharmacokinetics and pharmacodynamics of an immediate-release lansoprazole/sodium bicarbonate

formulation against a standard enteric-coated reference product.

2. Proposed Study Design A robust, open-label, randomized, two-period, two-sequence, single- and
multiple-dose crossover study is recommended. This design efficiently controls for inter-subject variability

and allows for the assessment of both initial exposure and steady-state conditions.

e Participants: 30 healthy adult subjects (a mix of males and females) [2].
¢ Interventions:
o Test Product (T): Immediate-release capsule containing Lansoprazole 30 mg and Sodium
Bicarbonate 1100 mg [2].
o Reference Product (R): Standard enteric-coated lansoprazole 30 mg capsule [2].
e Dosing:
o Single-dose phase: Administration after an overnight fast.
o Washout period: At least 7 days [3].
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o Multiple-dose phase: Once-daily dosing for a sufficient duration (e.g., 5 days) to achieve
steady state [2].
o Key Measurements:
o Pharmacokinetics: Serial blood samples will be collected to determine serum lansoprazole
concentration. Primary parameters include:
= AUC-~0-t~, AUC~ss~: Area under the concentration-time curve (measure of total
exposure).
= C~max~, C~max,ss~: Maximum observed concentration.
= T~max~, T~max,ss~: Time to reach C~max~.
o Pharmacodynamics: 24-hour intragastric pH monitoring will be performed. The primary
endpoint is the percentage of time that intragastric pH remains above 4.0 [2].
o Safety: Continuous monitoring and recording of all adverse events.

3. Formulation and Administration Specifics For researchers investigating alternative administration

methods, the following protocol for preparing a lansoprazole suspension from enteric-coated granules is

provided:
Aspect Specification
Granules Contents of one 30 mg lansoprazole capsule [1].
Vehicle 10 mL of 8.4% (1 M) Sodium Bicarbonate solution [1].
Container 30-mL syringe [1].
Mixing Roll syringe between palms and tilt side-to-side for at least 2-5 minutes until a milky

suspension forms [1].

Administration Administer via nasogastric tube immediately after preparation [1].

4. Data Analysis and Success Metrics

¢ Bioequivalence: If the 90% confidence intervals for the geometric mean ratios (T/R) of AUC~0-t~,
AUC~ss~, and C~max~ fall within the acceptance range of 80.00% to 125.00%, the test formulation
can be considered bioequivalent to the reference in terms of exposure [2].

e Absorption Speed: A statistically significant shorter T~max~ for the test product (e.g., 0.5 hours vs.
1.5-2.0 hours for the reference) will demonstrate faster absorption [2].

¢ Pharmacodynamic Superiority: The test product is expected to show a significantly higher
percentage of time with intragastric pH > 4.0, particularly in the first few hours after administration,
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demonstrating its clinical advantage of a faster onset of action [1] [2].

The table below summarizes the expected outcomes based on recent clinical data.

Expected Pharmacokinetic & Pharmacodynamic
Outcomes

This table compares the key parameters expected from the immediate-release lansoprazole/sodium

bicarbonate formulation (Test) versus a standard enteric-coated lansoprazole (Reference).

Lansoprazole/Sodium Enteric-Coated Lansoprazole
Parameter .
Bicarbonate (Test) (Reference)
Tmax (after multiple 0.5 hours [2] 1.5 hours [2]
doses)
Cmax Significantly increased [1] -
AUC Bioequivalent (90% CI within 80- Bioequivalent (90% CI within 80-
125%) [2] 125%) [2]
Gastric Acid Faster onset; more potent in first 5 Slower onset
Suppression Onset hours [1]
Time at pH > 4.0 (early Superior in the first 1-5 hours [1] [2] ~ Lower in the first 1-5 hours
phase)

Experimental Workflow & PK/PD Relationships

The following diagram illustrates the logical flow of the study and the established relationship between the

formulation's properties, its pharmacokinetics, and the resulting pharmacodynamic effect.
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Administer Lansoprazole
with Sodium Bicarbonate

:

Sodium Bicarbonate:
- Neutralizes gastric acid
- Protects lansoprazole
- Dissolves enteric coating

:

Lansoprazole is rapidly
absorbed in small intestine

:

Systemic Circulation:
Rapid rise in plasma concentration
(Shorter Tmax, Higher Cmax)

Prodrug circulates
to gastric parietal cells

Active metabolite binds to
H+/K+ ATPase pumps
(Inhibition of acid secretion)

Superior Early

Acid Suppression
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Key Methodological Considerations

e Subject Selection and Fasting: Administer the drug after an overnight fast, as food can significantly
reduce the absorption (AUC and C~max~) of lansoprazole [4]. Genotyping subjects for CYP2C19
may be considered, as poor metabolizers will have higher drug exposure [4].

¢ Handling of PK/PD Data: The shortened T~max~ and increased C~max~ are direct consequences
of dissolving the enteric coating, allowing for quicker absorption [1]. The faster and more potent acid
suppression is attributed to three factors: the direct acid-neutralizing effect of sodium bicarbonate,
proton-pump activation due to neutralization (creating more target sites), and the earlier arrival of the
drug at its site of action [1].

e Advanced Formulation Research: For future formulation work, note that strategies like
nanocrystallization using polymers like Polyvinylpyrrolidone (PVP) can further enhance the dissolution
rate and stability of lansoprazole, potentially improving oral bioavailability [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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